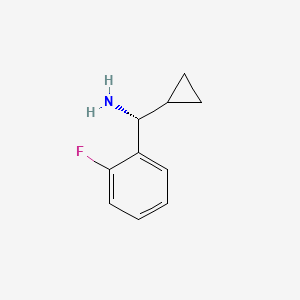
2-(1-Methylpiperidin-4-yl)-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpiperidin-4-yl)-5-nitrophenol is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrophenol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both the piperidine and nitrophenol groups in its structure suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-4-yl)-5-nitrophenol typically involves the nitration of a phenol derivative followed by the introduction of the piperidine ring. One common method includes:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Formation of Piperidine Ring: The nitrated phenol is then reacted with 1-methylpiperidine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality output.
Types of Reactions:
Oxidation: The nitrophenol group can undergo oxidation reactions, potentially forming quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated phenols or other substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-(1-Methylpiperidin-4-yl)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-5-nitrophenol is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenol group may participate in redox reactions, while the piperidine ring could interact with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
2-(1-Methylpiperidin-4-yl)ethanamine: A related compound with a similar piperidine structure but lacking the nitrophenol group.
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Another compound featuring a piperidine ring, used in different chemical contexts.
Uniqueness: 2-(1-Methylpiperidin-4-yl)-5-nitrophenol is unique due to the combination of the nitrophenol and piperidine moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Propiedades
Número CAS |
1076197-12-0 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-4-yl)-5-nitrophenol |
InChI |
InChI=1S/C12H16N2O3/c1-13-6-4-9(5-7-13)11-3-2-10(14(16)17)8-12(11)15/h2-3,8-9,15H,4-7H2,1H3 |
Clave InChI |
PZZDQXROWDXYTA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


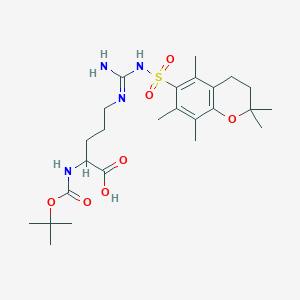
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)

![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)

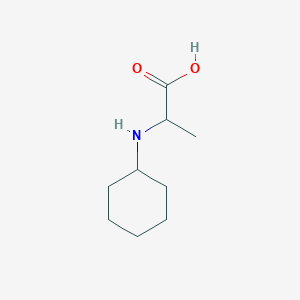
![[5-(2-Amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15286596.png)

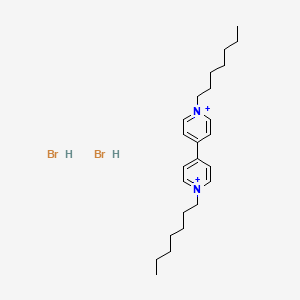
![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)
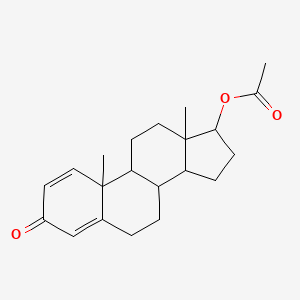

![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
